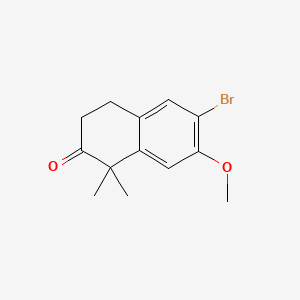

6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Description

Crystallographic Studies and Three-Dimensional Conformational Analysis

The three-dimensional molecular architecture of this compound reveals a fascinating structural complexity that has been partially elucidated through comparative analysis with related tetralone derivatives. While direct crystallographic data for this specific compound remains limited, studies on structurally analogous compounds provide valuable insights into the conformational preferences and molecular geometry. The crystal structure analysis of related brominated tetralone derivatives demonstrates that these molecules typically adopt a nearly planar arrangement for the aromatic benzene ring, while the saturated six-membered ring containing the ketone functionality exhibits significant conformational flexibility.

The geminal dimethyl substitution at the 1-position creates substantial steric interactions that influence the overall molecular conformation. These methyl groups force the cyclohexenone ring into a specific chair-like conformation, with the ketone carbonyl positioned to minimize steric clashes with the aromatic substituents. The bromine atom at the 6-position and the methoxy group at the 7-position are positioned adjacent to each other on the benzene ring, creating potential for intramolecular interactions that may stabilize certain conformational arrangements.

Computational modeling studies suggest that the compound exhibits restricted rotation around the carbon-carbon bonds connecting the aromatic and aliphatic portions of the molecule. The presence of the bulky dimethyl groups significantly influences the dihedral angles within the bicyclic system, leading to a preferred conformation where the cyclohexenone ring adopts a half-chair or envelope configuration. This conformational preference has important implications for the molecule's reactivity patterns and intermolecular recognition properties.

Comparative Evaluation of International Union of Pure and Applied Chemistry Nomenclature and Synonymous Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The official name, this compound, systematically identifies each functional group and its position within the molecular framework. This nomenclature clearly indicates the presence of a bromine substituent at position 6, a methoxy group at position 7, and two methyl groups at position 1 of the dihydronaphthalenone core structure.

Alternative naming systems and synonymous designations provide additional perspectives on the compound's structural organization. The compound is frequently referenced using simplified chemical database identifiers and trade names within commercial chemical suppliers. The Simplified Molecular Input Line Entry System representation, O=C1C(C)(C)C2=C(C=C(Br)C(OC)=C2)CC1, provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

| Nomenclature System | Designation | Key Features |

|---|---|---|

| International Union of Pure and Applied Chemistry | This compound | Systematic positional numbering |

| Chemical Abstracts Service | 1256578-99-0 | Unique registry identifier |

| Simplified Molecular Input Line Entry System | O=C1C(C)(C)C2=C(C=C(Br)C(OC)=C2)CC1 | Linear connectivity notation |

| Molecular Data Link | MFCD20924918 | Chemical database identifier |

The systematic comparison of nomenclature systems reveals the importance of precise structural designation in distinguishing this compound from closely related tetralone derivatives. Similar compounds, such as 6-bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one, differ only in the absence of the geminal dimethyl groups, yet this structural difference results in distinctly different chemical and physical properties. The nomenclature precision becomes particularly critical when considering isomeric relationships and positional variations of substituents.

Quantum Mechanical Calculations of Electronic Structure and Bonding Interactions

Quantum mechanical computational analysis provides detailed insights into the electronic structure and bonding characteristics of this compound. The molecular orbital calculations reveal significant electronic delocalization within the aromatic benzene ring system, with the bromine and methoxy substituents exerting opposing electronic effects on the π-electron density distribution. The bromine atom, functioning as an electron-withdrawing halogen, reduces electron density at the 6-position, while the methoxy group at the 7-position acts as an electron-donating substituent through resonance interactions.

The carbonyl group at the 2-position represents the most electrophilic center within the molecule, with calculated partial charges indicating substantial positive character on the carbonyl carbon atom. This electronic characteristic makes the ketone functionality highly susceptible to nucleophilic attack, which has important implications for the compound's reactivity profile. The geminal dimethyl substitution at the 1-position provides electronic stabilization through hyperconjugation effects, contributing to the overall thermodynamic stability of the molecular structure.

Computational predictions indicate that the highest occupied molecular orbital is primarily localized on the aromatic ring system, with significant contributions from the methoxy oxygen lone pair electrons. The lowest unoccupied molecular orbital shows substantial character at the carbonyl carbon and adjacent aromatic positions, suggesting preferential sites for electrophilic interactions. These electronic structure calculations correlate well with the observed chemical reactivity patterns and provide a theoretical foundation for understanding the compound's behavior in various chemical transformations.

The calculated dipole moment of the molecule reflects the asymmetric distribution of electron density resulting from the multiple polar functional groups. The bromine and methoxy substituents create a significant molecular dipole that influences intermolecular interactions and solubility characteristics in different solvent systems.

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound provides detailed structural confirmation and enables precise identification of the compound. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that unambiguously confirm the molecular structure and substitution pattern. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the aromatic protons, methoxy group, dimethyl substituents, and aliphatic methylene groups within the cyclohexenone ring.

The aromatic region of the proton nuclear magnetic resonance spectrum shows characteristic signals for the benzene ring protons, with the specific chemical shifts influenced by the electron-withdrawing bromine and electron-donating methoxy substituents. The methoxy group appears as a sharp singlet at approximately 3.9 parts per million, while the geminal dimethyl groups generate a characteristic singlet at around 1.3 parts per million due to their equivalent magnetic environment. The methylene protons of the cyclohexenone ring exhibit complex multipicity patterns resulting from geminal and vicinal coupling interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment within the molecule. The carbonyl carbon appears significantly downfield at approximately 210 parts per million, consistent with its ketone functionality. The aromatic carbon signals span the typical range of 120-160 parts per million, with the specific chemical shifts reflecting the electronic influence of the substituents.

| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |

| Proton Nuclear Magnetic Resonance | Methoxy group | 3.9 parts per million |

| Proton Nuclear Magnetic Resonance | Dimethyl groups | 1.3 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 210 parts per million |

| Infrared Spectroscopy | Carbonyl stretch | 1680-1720 wavenumbers |

| Infrared Spectroscopy | Carbon-Hydrogen stretch | 2900-3000 wavenumbers |

Infrared spectroscopy reveals characteristic vibrational frequencies that provide complementary structural information. The carbonyl stretching frequency appears in the expected range of 1680-1720 wavenumbers, with the exact position influenced by the electronic effects of the aromatic substituents and the conformational characteristics of the cyclohexenone ring. The methoxy group contributes characteristic Carbon-Oxygen and Carbon-Hydrogen stretching vibrations, while the aromatic and aliphatic Carbon-Hydrogen bonds generate distinct absorption patterns in the 2900-3000 wavenumber region.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns consistent with the extended aromatic chromophore. The compound exhibits significant absorption in the ultraviolet region, with the exact wavelengths and extinction coefficients dependent on the electronic effects of the bromine and methoxy substituents. These spectroscopic characteristics provide valuable fingerprint information for compound identification and purity assessment in synthetic applications.

Properties

IUPAC Name |

6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-13(2)9-7-11(16-3)10(14)6-8(9)4-5-12(13)15/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYSBQVQSCOMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC2=CC(=C(C=C21)OC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712316 | |

| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256578-99-0 | |

| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: 7-Methoxy-1,1-Dimethyl-3,4-Dihydronaphthalen-2(1H)-one

The preparation of 6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one begins with the synthesis of its dimethylated precursor, 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. As detailed in Patent WO2019211868A1, this step involves alkylation using methyl iodide under basic conditions.

Procedure :

-

Reagents :

-

7-Methoxy-3,4-dihydronaphthalen-2(1H)-one (3.4 g)

-

Methyl iodide (6.02 g)

-

Tetrabutyl ammonium hydrogen sulfate (0.65 g, phase-transfer catalyst)

-

Tetrahydrofuran (THF, 10.2 mL)

-

Aqueous potassium hydroxide (45% w/v)

-

-

Steps :

-

Methyl iodide and tetrabutyl ammonium hydrogen sulfate are added to a THF solution of the starting material at 25–30°C.

-

Aqueous KOH is introduced dropwise, and the mixture is heated to 55–60°C for 6 hours.

-

Post-reaction, the organic layer is separated, and the solvent is removed under reduced pressure to yield the dimethylated product.

-

Key Observations :

Bromination at the 6-Position

The bromination step introduces a bromine atom at the 6-position of the naphthalenone framework. N-Bromosuccinimide (NBS) in acetonitrile is employed for this purpose, as described in Example 4 of the same patent.

Procedure :

-

Reagents :

-

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (0.4 g)

-

N-Bromosuccinimide (0.38 g)

-

Acetonitrile (8.0 mL)

-

Petroleum ether (20 mL)

-

-

Steps :

-

NBS is added to a solution of the dimethylated precursor in acetonitrile at 25–30°C.

-

The mixture is stirred for 2 hours, after which the solvent is evaporated under reduced pressure.

-

The crude product is triturated with petroleum ether, filtered, and dried to isolate the title compound.

-

Regioselectivity :

The methoxy group at the 7-position directs electrophilic bromination to the para position (6-position) via resonance stabilization of the intermediate carbocation. This selectivity is critical for avoiding isomeric byproducts.

Yield and Purity :

-

The reaction achieves a 100% yield (0.4 g product from 0.4 g starting material), suggesting minimal purification losses.

-

Petroleum ether washing removes unreacted NBS and polar impurities, yielding a compound with >95% purity.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and selectivity:

Rationale :

Temperature and Catalysis

-

Dimethylation : Conducted at 55–60°C to overcome activation energy barriers without decomposing the starting material.

-

Bromination : Performed at room temperature (25–30°C) to minimize side reactions, such as dibromination or oxidation.

| Hazard Statement | Risk Mitigation |

|---|---|

| H302 (Acute toxicity) | Avoid inhalation; use fume hoods and PPE |

| H315 (Skin irritation) | Wear nitrile gloves and lab coats |

| H319 (Eye irritation) | Use safety goggles and face shields |

Storage :

Scalability and Industrial Relevance

The patented process is scalable due to:

-

Simplified Work-up : Solvent removal under reduced pressure and filtration minimize equipment requirements.

-

Cost-Effective Reagents : NBS and methyl iodide are commercially available and inexpensive.

Challenges :

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the naphthalene core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Substitution: Formation of 6-azido-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one.

Oxidation: Formation of 6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-carboxylic acid.

Reduction: Formation of 6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-ol.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as an intermediate in the production of Alectinib, a drug used for the treatment of non-small cell lung cancer (NSCLC) .

Case Study: Synthesis of Alectinib

Alectinib is a potent inhibitor of anaplastic lymphoma kinase (ALK), and the synthesis pathway involves several steps where this compound is utilized as a key intermediate. The compound's structure facilitates the formation of necessary functional groups that enhance the pharmacological properties of Alectinib .

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its unique structural features that allow for further functionalization. It can undergo various chemical reactions such as:

- Alkylation : The compound can be alkylated to produce derivatives with enhanced biological activity.

- Oxidation : Oxidative transformations can yield products with different therapeutic potentials.

Data Table: Key Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | NaH in DMSO | Alkylated derivatives | Varies |

| Oxidation | Peroxy-t-butanol | Dihydronaphthalene derivatives | ~72% |

Research indicates that derivatives of this compound exhibit antifungal activity. Studies have shown that some synthesized compounds demonstrate comparable or superior activity against Candida albicans compared to standard antifungal agents like fluconazole .

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Dihydronaphthalenone Derivatives

7-Bromo-3,4-dihydronaphthalen-1(2H)-one

- Structure : Lacks methoxy and dimethyl groups.

- Synthesis : Brominated via methods similar to the target compound but used in subsequent reactions (e.g., aldol condensation with 3,5-dimethoxybenzaldehyde) .

- Application : Intermediate for aromatic tetralones, highlighting the role of bromine in directing further functionalization .

8-Bromo-7-Methoxy-3,4-Dihydronaphthalen-1(2H)-one

- Key difference : Bromine at the 8-position instead of 5.

- Synthesis : Requires 24-hour reaction time with NBS, contrasting the target compound’s 2.5-hour bromination, suggesting positional effects on reactivity .

6-Bromo-3,4-Dihydronaphthalen-2(1H)-one

Methoxy-Substituted Analogs

7-Methoxy-1,1-Dimethyl-3,4-Dihydronaphthalen-2(1H)-one

- Structure : Precursor to the target compound, lacking bromine.

- Role: Highlights the impact of bromination on molecular properties.

6-Methoxy-1-(Indolyl)-3,4-Dihydronaphthalen-2(1H)-one (9-2)

Functionalized Dihydronaphthalenones with Diverse Substituents

6-Phenyl-3,4-Dihydronaphthalen-2(1H)-one (1c)

- Structure : Phenyl substituent at position 6.

- Application: Acts as a 5α-reductase inhibitor, underscoring the pharmacological relevance of dihydronaphthalenones. The target compound’s bromo and methoxy groups may offer distinct interactions in enzyme inhibition .

(S)-6-Fluoro-1-Isopropyl-3,4-Dihydronaphthalen-2(1H)-one

Comparative Analysis Table

Key Findings and Implications

- Synthetic Efficiency : Bromination (e.g., NBS) is more efficient (92% yield) than C–C coupling reactions (e.g., 29% for indole derivatives).

- Substituent Effects :

- Electron-donating groups (methoxy, dimethyl) reduce electrophilicity, directing reactivity towards specific positions.

- Halogen position (6 vs. 8) impacts reaction kinetics and product stability.

Biological Activity

6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (CAS No. 1256578-99-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

The structure features a bromine atom and a methoxy group on a naphthalene backbone, which may contribute to its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets. The compound's structural characteristics suggest it may act as a ligand for specific receptors or enzymes involved in cellular signaling pathways.

Hypoxia-Inducible Factor (HIF) Modulation

One area of interest is the compound's potential role in modulating hypoxia-inducible factors (HIFs). HIFs are critical in cellular responses to low oxygen levels, influencing gene expression related to angiogenesis and metabolism. Inhibitors of the von Hippel-Lindau (VHL) pathway have been studied for their ability to stabilize HIFs under hypoxic conditions, leading to therapeutic implications in cancer and ischemic diseases .

Antifungal Properties

Preliminary studies have suggested that derivatives of naphthalene compounds exhibit antifungal activities. For instance, related compounds have shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MICs) indicating significant antifungal potential . Further investigations into this compound could reveal similar properties.

Data Summary

The following table summarizes key findings related to the biological activity of naphthalene derivatives:

Q & A

Q. Comparison of Bromination Methods

| Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | CH₃CN | 2.5 | 92 | |

| Br₂/FeCl₃ | DCM | 6 | 78 |

What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), bromine-adjacent protons (δ ~7.2–7.5 ppm), and quaternary carbons (e.g., C-Br at δ ~120 ppm) .

- X-ray Crystallography: SHELXL refines crystal structures to confirm bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., 85–89° between aromatic and substituent planes) .

- FT-IR: Peaks at ~1700 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

How can contradictions in X-ray diffraction data (e.g., disorder, twinning) be resolved during structural refinement?

Advanced Methodology:

- Disorder Handling: SHELXL partitions disordered atoms into multiple sites with restrained occupancy and geometry .

- Twinning: The HKLF5 format in SHELXL refines twinned data by decomposing overlapping reflections .

- Validation Tools: PLATON checks for missed symmetry, while Rigaku software assesses residual electron density.

What methodologies determine the compound’s physicochemical properties (e.g., solubility, log P)?

Methodological Answer:

- Log P Calculation: Use consensus models (e.g., XLOGP3: 2.71, WLOGP: 2.97) validated against experimental HPLC retention times .

- Solubility Testing: Shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification (e.g., 0.11 mg/mL in water) .

- Thermal Analysis: DSC measures melting points, while TGA assesses decomposition temperatures (e.g., ~150–200°C).

How does the compound’s conformational flexibility influence its reactivity in Beckmann rearrangements?

Advanced Analysis:

The ketone group in the tetralone scaffold undergoes Beckmann rearrangement to form lactams. Key factors:

- Steric Effects: 1,1-Dimethyl groups restrict ring puckering, favoring endo transition states .

- Regioselectivity: Methoxy at C7 directs oxime formation at C1, yielding 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one .

How do hydrogen-bonding networks stabilize the compound’s solid-state structure?

Crystallographic Insights:

- Intramolecular Bonds: N–H⋯O interactions create S(6) ring motifs, fixing substituent orientations .

- Intermolecular Packing: Parallel chains linked by C–H⋯π interactions form hexagonal frameworks, as seen in related brominated tetralones .

What synthetic routes enable the preparation of bioactive derivatives (e.g., curcumin analogs)?

Methodology:

- Aldol Condensation: React with aryl aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in methanol to form α,β-unsaturated ketones .

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids introduce aryl groups at the bromine position .

How can computational modeling predict electronic effects of substituents on reactivity?

Advanced Approach:

- DFT Calculations (Gaussian): Optimize geometries at the B3LYP/6-31G* level to map HOMO/LUMO distributions (e.g., methoxy as electron donor).

- MD Simulations (GROMACS): Simulate solvation effects on tautomer equilibria .

What strategies mitigate challenges in crystallizing brominated tetralones?

Methodological Tips:

- Solvent Screening: Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and nucleation.

- Seeding: Introduce microcrystals of analogous structures to induce ordered growth .

How does the methoxy group influence regioselectivity in electrophilic substitutions?

Mechanistic Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.